2',5'-Dimethyl-3-(3-methylphenyl)propiophenone 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898790-75-5
VCID: VC2483977
InChI: InChI=1S/C18H20O/c1-13-5-4-6-16(11-13)9-10-18(19)17-12-14(2)7-8-15(17)3/h4-8,11-12H,9-10H2,1-3H3
SMILES: CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC(=C2)C)C
Molecular Formula: C18H20O
Molecular Weight: 252.3 g/mol

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone

CAS No.: 898790-75-5

Cat. No.: VC2483977

Molecular Formula: C18H20O

Molecular Weight: 252.3 g/mol

* For research use only. Not for human or veterinary use.

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone - 898790-75-5

Specification

CAS No. 898790-75-5
Molecular Formula C18H20O
Molecular Weight 252.3 g/mol
IUPAC Name 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one
Standard InChI InChI=1S/C18H20O/c1-13-5-4-6-16(11-13)9-10-18(19)17-12-14(2)7-8-15(17)3/h4-8,11-12H,9-10H2,1-3H3
Standard InChI Key NAKXEIZZHJUNOM-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC(=C2)C)C
Canonical SMILES CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC(=C2)C)C

Introduction

Chemical Structure and Properties

Molecular Structure

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone features a propanone backbone with a 2,5-dimethylphenyl group attached to the carbonyl carbon and a 3-methylphenyl group connected via a two-carbon chain. The IUPAC name for this compound is 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)-1-propanone, following the nomenclature patterns of similar propiophenone derivatives.

Based on structural analogies with related compounds, the molecular formula would be C18H20O with a molecular weight of approximately 252.36 g/mol, comparable to its structural isomer 3',5'-dimethyl-3-(3-methylphenyl)propiophenone .

Physical and Chemical Properties

The physical and chemical properties of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone can be estimated based on its structure and comparison with similar compounds:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC18H20OStructural analysis
Molecular Weight252.36 g/molCalculated from molecular formula
Physical StateSolid at room temperatureComparison with similar propiophenones
SolubilitySoluble in organic solvents (ethanol, methanol, chloroform)Based on general properties of propiophenones
Melting Point60-90°CEstimated from similar compounds
Boiling Point>300°CEstimated from similar compounds
LogP4.2-4.6Estimated based on structure

The presence of methyl groups enhances the compound's lipophilicity, affecting its solubility profile and potential interactions with biological systems.

Synthesis Methods

Aldol Condensation Approach

One potential synthetic route involves an aldol condensation between 2,5-dimethylacetophenone and 3-methylbenzaldehyde to form an α,β-unsaturated ketone intermediate, followed by selective reduction of the double bond. This approach is similar to methods used for synthesizing related propiophenone derivatives.

Friedel-Crafts Acylation

Another approach could involve the Friedel-Crafts acylation reaction between 3-methylphenylethanol derivatives and 2,5-dimethylbenzoyl chloride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).

Purification Methods

After synthesis, the compound would typically require purification through:

  • Recrystallization from appropriate solvents

  • Column chromatography using silica gel as the stationary phase

  • Vacuum distillation for larger-scale production

Chemical Reactions

Reactions at the Carbonyl Group

The carbonyl group in 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone represents a primary site for chemical reactions:

Reduction Reactions

The carbonyl group can undergo reduction to form the corresponding alcohol:

ReactionReagentsExpected ProductsConditions
Carbonyl ReductionNaBH4/MeOHSecondary alcohol0-25°C, 2-4 hours
Complete ReductionLiAlH4/THFSecondary alcohol-78°C to room temperature, anhydrous conditions

Nucleophilic Addition

The electrophilic carbonyl carbon can react with various nucleophiles:

Nucleophile TypeExample ReagentProduct TypeReaction Conditions
Grignard ReagentsRMgBrTertiary alcohols-78°C to room temperature, anhydrous THF
Hydride DonorsNaBH4, LiAlH4Secondary alcohols0-25°C, appropriate solvent
CyanideKCN, NaCNCyanohydrinsAcidic conditions, 0-25°C

Reactions Involving the Aromatic Rings

The aromatic rings with methyl substituents can undergo various reactions:

Electrophilic Aromatic Substitution

Reaction TypeReagentsMajor ProductsConditions
BrominationBr2, FeBr3Brominated derivatives0-25°C, dark conditions
NitrationHNO3, H2SO4Nitro derivatives0-5°C, controlled addition
SulfonationH2SO4, SO3Sulfonic acid derivativesVariable temperature based on desired selectivity

Oxidation of Methyl Groups

The methyl groups on both aromatic rings can be oxidized to carboxylic acids or aldehydes under appropriate conditions, similar to reactions observed with related compounds.

Applications in Research

Synthetic Organic Chemistry

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone could serve as:

  • A building block for more complex organic molecules

  • An intermediate in the synthesis of pharmaceutical compounds

  • A precursor for materials with specific properties

Potential ActivityPossible MechanismComparable Compounds
AntimicrobialDisruption of cell membranes or metabolic pathwaysOther substituted propiophenones
Anti-inflammatoryInhibition of inflammatory mediatorsRelated ketone derivatives
AnticancerInduction of apoptosis, inhibition of cell proliferationSimilar aromatic ketones

Biological Activity

Structure-Activity Relationships

The biological activity of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone would be influenced by its structural features:

  • The 2',5'-dimethyl substitution pattern affects the electronic distribution in one aromatic ring

  • The 3-methyl substituent on the other phenyl ring modifies its electronic and steric properties

  • The carbonyl group serves as a hydrogen bond acceptor in potential interactions with biological targets

Toxicological Considerations

The toxicological profile of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone would need thorough investigation before any practical applications. Structural features that might influence toxicity include:

  • The carbonyl group, which can participate in reactions with nucleophilic biomolecules

  • The lipophilic character conferred by multiple methyl groups, affecting bioaccumulation potential

  • Potential metabolism to reactive intermediates

Comparison with Similar Compounds

Structural Analogues

Several compounds share structural similarities with 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone:

3',5'-Dimethyl-3-(3-methylphenyl)propiophenone

This structural isomer (CAS: 898790-84-6) contains dimethyl groups at the 3' and 5' positions instead of the 2' and 5' positions . This variation likely affects:

  • Steric hindrance around the carbonyl group

  • Electronic distribution within the molecule

  • Potential biological activity and binding characteristics

2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

This compound (CAS: 898754-78-4) features a thiomethyl group instead of a methyl group on one phenyl ring. The presence of sulfur introduces:

  • Different electronic properties

  • Alternative oxidation pathways

  • Modified biological interactions due to the sulfur atom's properties

3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

This analogue (CAS: 898779-47-0) contains an additional methyl group, resulting in:

  • Increased lipophilicity

  • Different steric properties

  • Potentially altered biological activity profiles

Comparative Analysis

CompoundKey Structural DifferenceExpected Impact on Properties
2',5'-Dimethyl-3-(3-methylphenyl)propiophenoneBase compoundReference
3',5'-Dimethyl-3-(3-methylphenyl)propiophenoneDifferent dimethyl positionsDifferent electronic effects, modified reactivity patterns
2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenoneThiomethyl vs. methyl groupIncreased polarity, different biological interactions, susceptibility to oxidation
3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenoneAdditional methyl groupEnhanced lipophilicity, modified biological target interactions

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